
3-fluoro-4-methoxy-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-4-methoxy-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a piperidine ring, which is a common motif in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the benzene ring, nucleophilic substitution at the carbonyl carbon of the amide, and reactions involving the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
Serotonin 1A Receptors and Alzheimer's Disease
- Research on similar compounds, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has focused on their use as molecular imaging probes. Specifically, these compounds have been utilized in positron emission tomography (PET) imaging for the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. Decreases in 5-HT(1A) receptor measures have been correlated with worsening clinical symptoms and increased neuropathological loads, highlighting the potential of such compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Hypoglycemic Benzoic Acid Derivatives
- Similar benzamide derivatives have been investigated for their hypoglycemic activity, exemplified by research on repaglinide and related compounds. These studies reveal the structure-activity relationships critical for enhancing the activity and duration of action in antidiabetic agents (Grell et al., 1998).
Antimicrobial Activity
- Certain benzamide derivatives have shown antimicrobial activity, with research indicating their potential in addressing antimicrobial resistance. This research points toward the design and synthesis of potent 2-aminobenzothiazoles derivatives as a response to the global health problem of antimicrobial resistance (Anuse et al., 2019).
Serotonin 4 Receptor Agonists
- Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, acting as serotonin 4 (5-HT(4)) receptor agonists, indicates their utility in enhancing gastrointestinal motility. These studies focus on the structural modifications necessary to improve oral bioavailability and pharmacological profiles for gastrointestinal disorders (Sonda et al., 2003).
Sigma-2 Receptor Imaging
- Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This research is part of the effort to develop non-invasive imaging techniques for cancer diagnosis and treatment monitoring, with compounds demonstrating high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-28-19-7-6-15(12-17(19)22)21(27)23-16-8-10-26(11-9-16)20-13-14-4-2-3-5-18(14)24-25-20/h6-7,12-13,16H,2-5,8-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFANASDPMRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874664.png)
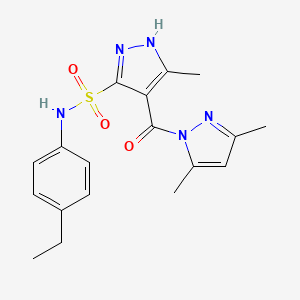
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)
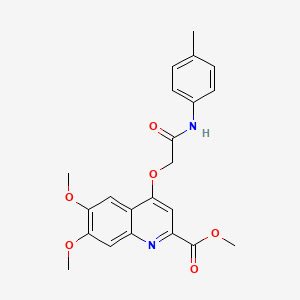
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)
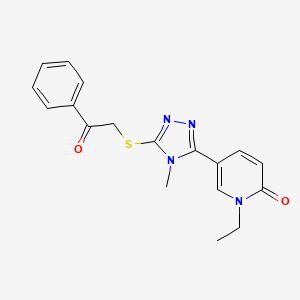

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
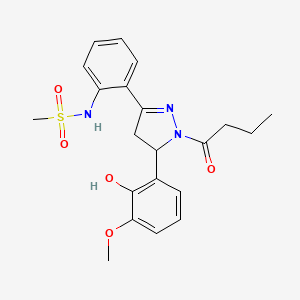
![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)
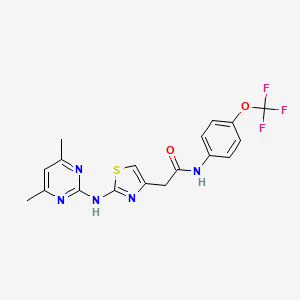
![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)